molecular formula C15H11NO3 B14246361 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime

Cat. No.: B14246361
M. Wt: 253.25 g/mol
InChI Key: BFHDKJWBNJACHT-DTQAZKPQSA-N
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Description

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is a chemical compound that belongs to the class of oximes and chromen-4-one derivatives This compound is characterized by the presence of a hydroxyphenyl group and a chromen-4-one moiety, which are linked through an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime typically involves the reaction of 2-(4-Hydroxyphenyl)-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyphenyl and chromen-4-one moieties can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime
  • 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Uniqueness

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and chromen-4-one moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime, also known as a derivative of the chromone scaffold, has gained attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chromone core with a hydroxyl group and an oxime functional group. This unique arrangement contributes to its biological activity. The molecular formula is C15H13NO3C_{15}H_{13}NO_3.

1. Anticancer Activity

Research indicates that compounds derived from the chromone scaffold, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that these compounds induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation. They also down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .
  • Case Study : A study demonstrated that specific derivatives displayed potent cytotoxic effects against prostate and colon cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundHeLa40Apoptosis induction
This compoundA549223Cell cycle arrest

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains:

  • Spectrum of Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be notably low, indicating strong antimicrobial properties .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli12.5

3. Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through various assays:

  • DPPH Scavenging Activity : In studies assessing free radical scavenging activity, derivatives of the chromone scaffold exhibited significant antioxidant effects, with IC50 values indicating their potency in neutralizing free radicals .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of hydroxyl groups at specific positions on the chromone ring enhances biological activity. The hydrophobic substituents and hydrogen bond donor/acceptor capabilities significantly influence the potency against various biological targets .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-[(4E)-4-hydroxyiminochromen-2-yl]phenol

InChI

InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)15-9-13(16-18)12-3-1-2-4-14(12)19-15/h1-9,17-18H/b16-13+

InChI Key

BFHDKJWBNJACHT-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/O)/C=C(O2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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